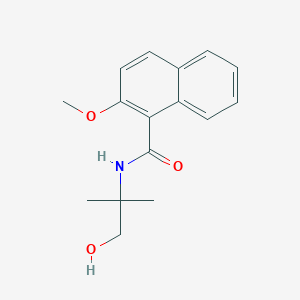

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide

Description

Properties

CAS No. |

94321-75-2 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C16H19NO3/c1-16(2,10-18)17-15(19)14-12-7-5-4-6-11(12)8-9-13(14)20-3/h4-9,18H,10H2,1-3H3,(H,17,19) |

InChI Key |

ITGRYKVMSJZDDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=C(C=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Approach

A Grignard reagent derived from 1-bromo-2-methoxynaphthalene reacts with carbon dioxide to yield 2-methoxy-1-naphthoic acid. This method, adapted from naphthoic acid syntheses, involves:

-

Formation of the Grignard reagent : 1-Bromo-2-methoxynaphthalene is treated with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

-

Carboxylation : The Grignard intermediate is quenched with dry ice (CO₂), followed by acidic workup to isolate the carboxylic acid.

Typical Conditions :

Oxidation of 2-Methoxy-1-methylnaphthalene

Alternative routes employ the oxidation of 2-methoxy-1-methylnaphthalene using potassium permanganate (KMnO₄) in acidic media. This method, though less efficient, avoids halogenated precursors.

Reaction Equation :

Conditions :

Amidation Strategies

Acid Chloride Route

The most widely reported method involves converting 2-methoxy-1-naphthoic acid to its acid chloride, followed by reaction with 1-hydroxy-2-methylpropan-2-amine (HMPA).

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is used to activate the carboxylic acid:

Optimized Conditions :

Amide Bond Formation

The acid chloride is treated with HMPA in the presence of a base to scavenge HCl:

Conditions :

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Solvent: DCM or THF

-

Temperature: 0–25°C

-

Time: 1–3 hours

Challenges :

-

Competitive hydrolysis of the acid chloride necessitates anhydrous conditions.

-

HMPA’s hydroxyl group may require protection (e.g., silylation) to prevent side reactions.

Carbodiimide-Mediated Coupling

For laboratories avoiding acid chlorides, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of 2-methoxy-1-naphthoic acid with HMPA.

Procedure :

-

Activation : The carboxylic acid is activated with DCC/EDC and a catalytic agent (e.g., 4-dimethylaminopyridine, DMAP).

-

Amidation : HMPA is added to the activated intermediate.

Reaction Equation :

Conditions :

Advantages :

-

Avoids handling corrosive reagents like SOCl₂.

-

Suitable for heat-sensitive substrates.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang or Rink amide resins. This method is advantageous for high-throughput screening.

Steps :

-

Resin Loading : 2-Methoxy-1-naphthoic acid is anchored to the resin via its carboxyl group.

-

Amine Coupling : HMPA is introduced in the presence of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA.

-

Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA).

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Coupling Agents: HBTU/HOBt

-

Cleavage Reagent: TFA/water (95:5)

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Acid Chloride Route | 75–88% | High | Moderate | Industrial |

| Carbodiimide Coupling | 65–80% | Moderate | Low | Lab-scale |

| Solid-Phase Synthesis | 60–70% | High | High | Microscale |

Key Findings :

-

The acid chloride route offers the highest yield and scalability but requires stringent moisture control.

-

Carbodiimide coupling is user-friendly but less efficient for sterically hindered amines.

-

Solid-phase synthesis is optimal for parallel synthesis but incurs higher costs.

Optimization and Troubleshooting

Enhancing Amidation Efficiency

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted HMPA and byproducts.

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >98% purity.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide group (-CONH-) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is fundamental in organic chemistry for functional group interconversion.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H<sub>3</sub>O<sup>+</sup>, heat | 2-methoxy-1-naphthoic acid + hydroxy-methylpropan-2-amine |

| Basic Hydrolysis | NaOH, heat | Sodium 2-methoxy-1-naphthoate + hydroxy-methylpropan-2-amine |

While direct data for this compound is unavailable, analogous amides undergo similar hydrolysis . The methoxy group at position 2 may stabilize the naphthalene ring during reaction.

Methoxy Group Reactivity

The methoxy substituent (-OCH<sub>3</sub>) at position 2 directs electrophilic substitution reactions.

Demethylation

Methoxy groups can be converted to hydroxyl groups via demethylation. For example:

-

Harsh conditions : HI in acidic environments (e.g., HI/HIO<sub>4</sub>) cleave methoxy groups, forming phenolic hydroxyl groups.

-

Mild conditions : Alternative methods like boron tribromide (BBr<sub>3</sub>) may also achieve demethylation but require careful control to avoid over-reaction.

Electrophilic Substitution

The methoxy group activates the naphthalene ring for electrophilic substitution. Potential reactions include:

-

Nitration : Nitric acid under sulfuric acid catalysis could introduce nitro groups at the ortho or para positions relative to the methoxy group.

-

Halogenation : Bromine or chlorine may substitute at activated positions, depending on directing effects.

Hydroxy-Methylpropan-2-yl Substituent Reactions

The hydroxy-methylpropan-2-yl group (-C(CH<sub>3</sub>)<sub>2</sub>(OH)) offers multiple reactive sites:

Esterification

The hydroxyl group can undergo esterification with acyl chlorides or acid anhydrides:

Alkylation

Alkylation via Williamson ether synthesis could modify the hydroxyl group, though steric hindrance from the bulky substituent may limit reactivity.

Oxidation

The secondary alcohol could be oxidized to a ketone (e.g., using pyridinium chlorochromate).

Naphthalene Ring Transformations

The naphthalene core can participate in various reactions, influenced by substituent positions:

Electrophilic Aromatic Substitution

Examples include:

-

Sulfonation : Introduces sulfonic acid groups.

-

Alkylation : Friedel-Crafts alkylation, though hindered by the electron-withdrawing amide group.

Metalation and Cross-Coupling

While not directly described in the literature for this compound, analogous naphthalene derivatives undergo metalation (e.g., via O-carbamate directing groups) . Potential reactions include:

-

Lithiation : Deprotonation at activated positions for subsequent alkylation or arylation.

-

Cross-Coupling : Suzuki, Stille, or Heck reactions if halogenated intermediates are formed.

Research Insights and SAR Trends

Studies on related naphthalene derivatives highlight key structural correlations:

Scientific Research Applications

The biological activity of N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide is primarily attributed to its potential interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like obesity and diabetes.

- Receptor Modulation : It has shown potential affinity for cannabinoid receptors, suggesting possible applications in pain management and inflammation reduction.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Pain Management | In vitro and in vivo models | Significant reduction in pain responses; potential modulation of cannabinoid receptors. |

| Metabolic Syndrome | Animal models | Improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. |

Cancer Research

The compound has been evaluated for its effects on cancer cell lines:

| Cell Line | Observed Effect |

|---|---|

| MCF-7 (breast cancer) | Induced apoptosis at high concentrations. |

| HeLa (cervical cancer) | Inhibited cell proliferation significantly. |

Case Study 1: Pain Management

A study conducted on chronic pain models demonstrated that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve the modulation of cannabinoid receptors, highlighting its potential for therapeutic use in pain relief.

Case Study 2: Metabolic Regulation

In a study focusing on metabolic syndrome, the compound was found to enhance insulin sensitivity and reduce body weight gain in mice subjected to a high-fat diet. This suggests its utility in managing obesity-related metabolic disorders.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)

- Structure: Shares the N-(1-hydroxy-2-methylpropan-2-yl) group but differs in the acyl component (acetamide vs. naphthamide) and a fluorophenoxy substituent.

- Synthesis: Synthesized via bromoacetyl bromide and 2-amino-2-methyl-1-propanol, yielding 54% with a melting point of 84°C .

- Key Differences :

- The naphthamide group in the target compound likely increases steric hindrance and lipophilicity compared to acetamide.

- Lower yield (54%) in Compound 31 suggests challenges in introducing bulky substituents during synthesis.

(R)-N-(1-hydroxy-2-methylpropan-2-yl)-1-[(R)-1-phenylethyl]azetidine-2-carboxamide

Naphthalene-Based Analogues

N-(2-Hydroxyphenyl)-1-naphthamide

Amide-Linked Pharmaceuticals

Tezacaftor

- Structure : Contains the N-(1-hydroxy-2-methylpropan-2-yl) group but linked to a cyclopropane-carboxamide and indole system .

- Relevance : Demonstrates the biological utility of the tertiary alcohol group in drug design (e.g., cystic fibrosis therapy).

Metolachlor

Hypothetical Data for Target Compound

*Estimated based on structural analogues.

Biological Activity

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide is a chemical compound with significant potential in pharmacological applications due to its unique structural characteristics. This article explores the biological activity of this compound, including its anti-inflammatory, antibacterial, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 273.33 g/mol. The compound features a naphthalene ring with a methoxy group and an amide functional group, contributing to its solubility and reactivity in biological systems.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ in lipopolysaccharide (LPS)-stimulated macrophages. For instance, a related compound demonstrated significant inhibition of LPS-induced NO production and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells .

Antibacterial Activity

The compound's antibacterial potential has been highlighted through studies against methicillin-resistant Staphylococcus aureus (MRSA). Similar naphthalene derivatives have shown promising activity against MRSA strains, indicating that this compound may also possess similar properties .

Cytotoxicity Studies

In vitro cytotoxicity assessments on human cell lines have indicated that many derivatives related to this compound exhibit low toxicity at concentrations below 30 µM. This suggests a favorable therapeutic window for potential applications in treating various diseases without significant cytotoxic effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | C₁₃H₁₉NO | Similar amide structure; different substitution pattern |

| N-(1-Hydroxybutan-2-yl)-3-methoxybenzamide | C₁₂H₁₇NO | Variation in alkyl chain length; affects solubility and activity |

| N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxyaniline | C₁₅H₂₁NO | Contains an aniline moiety; potential for different reactivity |

These comparisons illustrate how variations in structure can influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with naphthalene derivatives:

- Anti-inflammatory Mechanisms : A study examining the effects of phenolic compounds derived from naphthalene showed inhibition of pro-inflammatory cytokines and pathways involved in inflammation, suggesting that similar mechanisms may be applicable to this compound .

- Antibacterial Efficacy : Research on naphthalene carboxamides indicated effective antibacterial action against various pathogens, including MRSA, highlighting their potential as therapeutic agents against resistant bacterial strains .

- Cytotoxicity Assessment : Investigations into related compounds demonstrated low cytotoxicity levels while maintaining antibacterial efficacy, emphasizing the therapeutic potential of such naphthalene derivatives .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to minimize byproducts.

- Purify via column chromatography (silica gel, gradient elution) or recrystallization.

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Carboxylic Activation | HATU, DMF, 0°C to RT | Adapted from [7] |

| Amide Formation | 1-hydroxy-2-methylpropan-2-amine, K₂CO₃, 12h, RT | [7], [2] |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.3 ppm) and naphthyl protons (δ 7.2–8.5 ppm). Compare with , where similar naphthamide protons appear at δ 7.38–7.82 ppm.

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed).

- X-ray Crystallography : Use SHELXL () for absolute configuration determination, especially if stereocenters are present.

- Optical Rotation : Essential for enantiopure samples (e.g., [α]²⁰_D = +69.49° in ).

Q. Table 2. Key Analytical Data

| Technique | Expected Data Range | Reference |

|---|---|---|

| ¹H NMR | 7.2–8.5 ppm (naphthyl), 3.3 ppm (OCH₃) | [2], [6] |

| HRMS | [M+H]⁺ within 0.0002 Da of calculated | [2] |

| Melting Point | 107–109°C (if crystalline) | [6] |

Advanced: How can researchers resolve contradictions in reported melting points or spectral data across studies?

Answer:

Discrepancies often arise from purity differences or polymorphism . Methodological steps:

Repurification : Recrystallize using solvents like ethyl acetate/hexane.

Analytical Cross-Validation : Compare NMR with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

Crystallographic Confirmation : Resolve structural ambiguities via SHELX-refined X-ray data ().

Dynamic DSC : Test for polymorphic transitions.

Example : reports mp 107–109°C for a stereoisomer; deviations in other studies may indicate solvate formation.

Advanced: What strategies enable enantioselective synthesis of this compound?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine () to induce stereochemistry at the hydroxypropan-2-yl group.

- Asymmetric Catalysis : Employ Pd-catalyzed couplings with chiral ligands (e.g., BINAP).

- Resolution Techniques : Separate diastereomers via chiral HPLC or enzymatic hydrolysis.

Key Consideration : Monitor enantiomeric excess (ee) via chiral GC or NMR with shift reagents.

Biological Studies: How to design experiments investigating its interaction with CFTR or similar targets?

Answer:

- In Vitro Assays : Use HEK293 cells expressing CFTR () to measure chloride ion flux (patch-clamp or fluorescence-based assays).

- Molecular Docking : Model interactions with CFTR’s nucleotide-binding domain (software: AutoDock Vina).

- SAR Analysis : Modify the naphthyl or methoxy groups to assess potency changes.

Validation : Compare with Tezacaftor (), a known CFTR corrector, to benchmark activity.

Advanced: How should researchers address crystallographic data discrepancies (e.g., twinning, disorder)?

Answer:

- Data Collection : Use high-resolution synchrotron sources (≤1.0 Å).

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals ().

- Disorder Modeling : Split occupancy for flexible groups (e.g., hydroxypropan-2-yl).

Example : SHELX’s robustness in handling twinned data () makes it preferred for problematic structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.